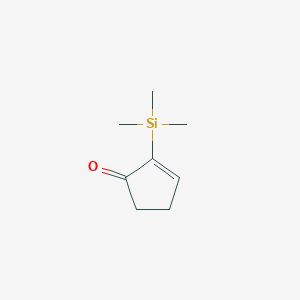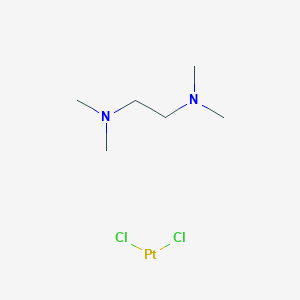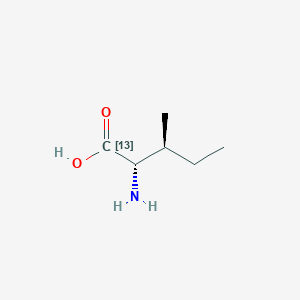
L-Isoleucine-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine-1-13C is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. The “1-13C” label indicates that the carbon at the first position of the isoleucine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine-1-13C typically involves the incorporation of the carbon-13 isotope into the isoleucine molecule. One common method is the use of a metabolic precursor, such as a 13C-labeled α-ketoacid, which is then converted into this compound through enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the amino acid. Chemical synthesis and extraction from natural sources are also employed, although fermentation is the primary method due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: L-Isoleucine-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding keto acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted isoleucine compounds .
Aplicaciones Científicas De Investigación
L-Isoleucine-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of isoleucine in biochemical pathways.
Mecanismo De Acción
The mechanism of action of L-Isoleucine-1-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track its transformation and interactions within the body. The primary molecular targets include enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase .
Comparación Con Compuestos Similares
- L-Leucine-1-13C
- L-Valine-1-13C
- L-Isoleucine-13C6
- L-Isoleucine-13C6,15N
Comparison: L-Isoleucine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other labeled amino acids, it offers more precise tracking of metabolic pathways and interactions .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
132.17 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methyl(113C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i6+1 |
Clave InChI |
AGPKZVBTJJNPAG-XDXFPRKMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([13C](=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)


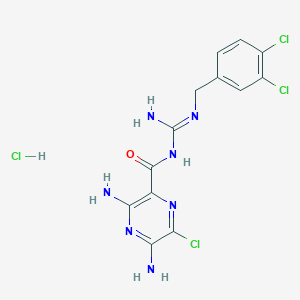
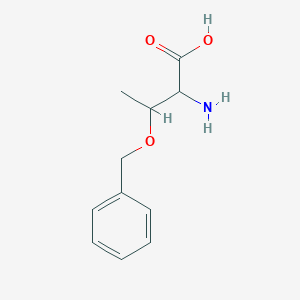

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

